molecular formula C5H13ClN2O2 B3049976 2,5-Diaminopentanoic acid;hydron;chloride CAS No. 22834-83-9

2,5-Diaminopentanoic acid;hydron;chloride

Cat. No.: B3049976
CAS No.: 22834-83-9
M. Wt: 168.62 g/mol
InChI Key: GGTYBZJRPHEQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ornithine hydrochloride, specifically L-Ornithine hydrochloride (CAS 3184-13-2), is a salt of the non-proteinogenic amino acid ornithine, formed by the reaction of L-ornithine with hydrochloric acid. Its molecular formula is C₅H₁₂N₂O₂·HCl, with a molecular weight of 168.62 g/mol . Structurally, it features a pentanoic acid backbone with amino groups at positions 2 and 5, protonated by HCl (Figure 1). This compound is widely used in biochemical research, pharmaceutical synthesis, and industrial applications due to its role in the urea cycle and polyamine biosynthesis .

L-Ornithine hydrochloride is supplied as a stable solid (≥95% purity) with a solubility of ~10 mg/mL in phosphate-buffered saline (PBS, pH 7.2) .

Properties

CAS No.

22834-83-9

Molecular Formula

C5H13ClN2O2

Molecular Weight

168.62 g/mol

IUPAC Name

2,5-diaminopentanoic acid;hydron;chloride

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H

InChI Key

GGTYBZJRPHEQDG-UHFFFAOYSA-N

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.Cl.Cl

Canonical SMILES

[H+].C(CC(C(=O)O)N)CN.[Cl-]

physical_description

White odorless crystalline powder;  [Sigma-Aldrich MSDS]

Related CAS

1069-31-4

Origin of Product

United States

Preparation Methods

Hydrolysis of L-Arginine Monohydrochloride

A widely adopted industrial method involves the alkaline hydrolysis of L-arginine monohydrochloride. The process, patented by CN1594282A, employs barium hydroxide $$[Ba(OH)_2]$$ under controlled conditions:

  • Reaction Conditions :
    • Temperature: 100–110°C
    • Alkaline concentration: 0.4–0.5M $$Ba(OH)_2$$
    • Hydrolysis duration: 2–3 hours

The hydrolysis product is neutralized with dilute sulfuric acid $$[H2SO4]$$, precipitating barium sulfate $$[BaSO_4]$$ as a byproduct. The filtrate is concentrated and crystallized to yield crude L-ornithine hydrochloride, which is recrystallized in pure water for purification.

Key Data :

Parameter Value
Yield (crude product) 80%
Optical rotation $$[α]_D^{25}$$ +22.05° (3M HCl, c=4.91%)
Purity Meets Japanese (1992) and Degussa standards

This method minimizes racemization and environmental impact, as $$BaSO_4$$ is inert and reusable in other industries.

Peptide Synthesis Derivatives

Early synthetic routes, such as those for gramicidin S precursors, utilized protected ornithine derivatives. For example, αδ-dicarbobenzoxy-L-ornithine was reacted with leucine methyl ester in ethyl acetate, followed by saponification and acidification to yield ornithine hydrochloride:

$$
\text{αδ-Dicarbobenzoxy-L-ornithyl-L-leucine methyl ester} \xrightarrow{\text{NaOH}} \text{Acid} \rightarrow \text{L-Ornithine hydrochloride}
$$

Key Data :

Parameter Value
Yield (ester hydrolysis) 93%
Melting point 60–61°C

This method, though lower in scalability, ensures high enantiomeric purity for research applications.

Crystallization and Purification Techniques

Solvent-Based Recrystallization

Crude ornithine hydrochloride is purified using mixed solvents:

  • Solvent System : Ethyl acetate–ether–light petroleum (1:2:1 v/v).
  • Recovery Rate : 75–80% after two recrystallizations.

Resin Chromatography

Mother liquors from crystallization are passed through cation-exchange resins (e.g., Dowex 50WX8) to recover residual ornithine, increasing total yield to 85–90%.

Analytical Characterization

Physicochemical Properties

Data from Thermo Scientific Chemicals:

Property Value
Melting point 238°C (decomposition)
Solubility (20°C) 543 mg/mL in water
Optical rotation $$[α]_D^{25}$$ +23° (5M HCl, c=5%)

Spectroscopic Validation

  • IR : Peaks at 3300 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (COO⁻ symmetric stretch).
  • NMR : δ 3.2 ppm (α-CH), δ 1.7 ppm (β-CH₂).

Comparative Analysis of Methods

Method Yield Purity Scalability Environmental Impact
$$Ba(OH)_2$$ Hydrolysis 80% High Industrial Moderate (Ba²⁺ waste)
Peptide Derivative Route 60–70% Very High Laboratory Low
Fermentation 85–90% High Industrial Low

Chemical Reactions Analysis

Types of Reactions: Ornithine–hydrogen chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Glutamate

    Reduction: Putrescine

    Substitution: Citrulline

Mechanism of Action

Ornithine–hydrogen chloride exerts its effects primarily through its role in the urea cycle. It is converted to citrulline by ornithine transcarbamylase, which then participates in the production of arginine and urea . This process helps in the detoxification of ammonia. Additionally, ornithine is metabolized to arginine, which stimulates the release of growth hormone .

Comparison with Similar Compounds

DL-Ornithine Hydrochloride

CAS 1069-31-4 represents the racemic mixture (DL-form) of ornithine hydrochloride. While it shares the same molecular formula (C₅H₁₂N₂O₂·HCl ) and weight (168.62 g/mol ) as the L-enantiomer, its stereochemical differences lead to distinct biochemical behaviors. DL-Ornithine hydrochloride is less common in therapeutic applications due to the inactivity of the D-enantiomer in metabolic pathways. It is primarily used in research to study enantiomer-specific enzyme interactions .

Property L-Ornithine Hydrochloride DL-Ornithine Hydrochloride
CAS Number 3184-13-2 1069-31-4
Enantiomeric Form L-isomer Racemic (DL)
Solubility in PBS ~10 mg/mL Not explicitly reported
Primary Use Pharmaceutical research Biochemical studies

Nα-Methyl-L-Ornithine Monohydrochloride

This derivative (CAS 37148-99-5) introduces a methyl group to the α-amino group of ornithine, yielding the formula C₆H₁₄N₂O₂·HCl (MW 182.65 g/mol) . The methylation reduces its reactivity in peptide bond formation, making it valuable in studying enzyme inhibition (e.g., ornithine decarboxylase). Unlike L-ornithine hydrochloride, it is used in specialized peptide synthesis .

Ornithine Aspartate

Ornithine aspartate (CAS 3230-94-2) combines ornithine with aspartic acid instead of HCl. This dual-amino-acid salt is clinically used to treat hepatic encephalopathy by enhancing ammonia detoxification. Its pharmacological profile diverges significantly from ornithine hydrochloride due to the aspartate counterion .

Industrial and Laboratory Use

  • L-Ornithine hydrochloride is a reference standard in pharmaceutical quality control .
  • DL-Ornithine hydrochloride serves as a substrate for racemase enzyme studies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing ornithine hydrochloride (2/1) in academic research?

  • Methodology : Synthesis typically involves the reaction of L-ornithine with hydrochloric acid under controlled stoichiometric conditions (2:1 molar ratio). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H and 13^13C NMR peaks at δ 3.1–3.4 ppm for α-carbon protons and δ 172 ppm for the carboxyl group) and mass spectrometry (MS) for molecular weight verification (m/z 168.62 for C5_5H13_{13}ClN2_2O2_2) . Elemental analysis or high-resolution MS (HRMS) is mandatory for new compounds to confirm purity and stoichiometry .

Q. How does the stability of ornithine hydrochloride vary under different storage conditions?

  • Methodology : Stability studies should assess hygroscopicity, thermal decomposition (via thermogravimetric analysis, TGA), and photodegradation. Store at 2–8°C in airtight containers to prevent deliquescence. Degradation products (e.g., ammonium chloride) can be identified using HPLC with UV detection at 210 nm .

Q. Which analytical techniques are most reliable for quantifying ornithine hydrochloride in biological matrices?

  • Methodology : Reverse-phase HPLC with pre-column derivatization (e.g., using o-phthalaldehyde) improves sensitivity for amino acid detection. Capillary electrophoresis (CE) with UV or fluorescence detection is also effective, particularly for separating enantiomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for ornithine hydrochloride across stereoisomers (D/L-forms)?

  • Methodology : Solubility variations arise from stereochemical differences (e.g., D-ornithine hydrochloride [CAS 16682-12-5] vs. L-form [3184-13-2]). Use polar solvents (e.g., water, methanol) for the L-form and assess pH-dependent solubility (pKa 1.8–2.4 for carboxyl groups). Compare experimental data with computational models (e.g., COSMO-RS) to validate findings .

Q. What experimental designs are optimal for studying the CNS activity of ornithine hydrochloride in preclinical models?

  • Methodology : Use murine models to evaluate dose-dependent effects (e.g., 100–500 mg/kg intraperitoneal). Monitor behavioral outcomes (open-field test) and biochemical markers (glutathione levels). Reference EC50_{50} values (e.g., 112 µM for GPRC6A activation) to correlate in vitro and in vivo results .

Q. How do buffer systems affect the stability of ornithine hydrochloride in pharmacokinetic studies?

  • Methodology : Test buffered solutions (pH 3–9) under simulated physiological conditions. Use LC-MS/MS to track degradation kinetics. Phosphate buffers (pH 7.4) are preferred for mimicking blood plasma, while acidic buffers (pH 2) simulate gastric environments .

Q. What strategies address contradictions in chiral resolution data between L- and D-ornithine hydrochloride?

  • Methodology : Employ chiral stationary phases (e.g., cyclodextrin-based columns) for HPLC separation. Validate enantiomeric purity via circular dichroism (CD) spectroscopy. Cross-reference synthetic routes (e.g., racemic vs. asymmetric synthesis) to identify stereochemical impurities .

Q. How can researchers ensure compliance with regulatory guidelines when using compounded ornithine hydrochloride in preclinical studies?

  • Methodology : Follow FDA compounding protocols (e.g., PCAC guidelines) for sterile preparation. Document batch-specific data (e.g., COA, COQ) and validate stability under intended storage conditions. Use non-patient-specific stocks only for exploratory research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diaminopentanoic acid;hydron;chloride
Reactant of Route 2
2,5-Diaminopentanoic acid;hydron;chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.